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Executive Summary

CVN293 is a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of
the potassium ion channel KCNK13 (also known as THIK-1). By selectively targeting KCNK13,
which is predominantly expressed in microglia, CVN293 indirectly inhibits the activation of the
NLRP3 inflammasome, a key driver of neuroinflammation in a variety of neurodegenerative
disorders. This targeted approach offers the potential for a disease-modifying therapy with a
favorable safety profile by avoiding broad immunosuppression. Preclinical data demonstrate
potent and selective inhibition of KCNK13, leading to a reduction in the release of the pro-
inflammatory cytokine IL-1(3. A Phase 1 clinical trial in healthy volunteers has shown that
CVN293 is well-tolerated and achieves significant exposure in the central nervous system
(CNS). This document provides a comprehensive technical overview of CVN293, including its
mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: Targeting Neuroinflammation via
KCNK13

Neuroinflammation, mediated by the activation of microglia, is increasingly recognized as a
critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's
disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The NOD-like receptor
family, pyrin domain containing 3 (NLRP3) inflammasome is a key intracellular sensor in
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microglia that, upon activation, triggers the maturation and release of pro-inflammatory
cytokines, including interleukin-1(3 (IL-13).

A critical step in the canonical activation of the NLRP3 inflammasome is the efflux of potassium
ions (K+) from the cell. CVN293 is a novel therapeutic agent that targets the two-pore domain
potassium channel KCNK13, which is highly expressed in microglia and plays a significant role
in mediating this potassium efflux. By inhibiting KCNK13, CVN293 prevents the downstream
activation of the NLRP3 inflammasome and subsequent release of IL-1[3, thereby selectively
dampening neuroinflammation.[1] The restricted expression of KCNK13 to microglia suggests
that CVN293 may offer a targeted approach to treating neuroinflammation with a reduced risk

of peripheral immune suppression.[2]

Mechanism of Action

CVN293 acts as a potent and selective inhibitor of the KCNK13 potassium channel. The
inhibition of this channel in microglia prevents the potassium efflux that is a necessary second
signal for the activation of the NLRP3 inflammasome. This upstream intervention effectively
blocks the proteolytic cleavage of pro-caspase-1 to active caspase-1, which in turn prevents
the maturation and secretion of IL-1f3.
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Figure 1: CVN293 Signaling Pathway
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Quantitative Data
Table 1: In Vitro E | Selectivity of

Maximal
Target Species Assay IC50 (nM) Inhibition Reference
(%)
KCNK13 Human Thallium Flux 41 100.3+1.4 [3]
KCNK13 Mouse Thallium Flux 28 97+1.8 [3]
IL-1B Mouse
_ _ ELISA 24 59.1+6.9 [3]
Release (Microglia)
. 17.4 (at 30
KCNK2 Human Thallium Flux  >30,000 M) [3]
H
_ 10.7 (at 30
KCNK6 Human Thallium Flux ~ >30,000 M) [3]
H

Table 2: Preclinical PI Kineti { CUN292

. . Brain to CSF to
) Bioavaila Referenc
Species Route . Plasma Kp,uu Plasma
bility (%) . . e
Ratio Ratio
Rat Oral 87 0.72-185 06-1.4 07-11 [3]
Monkey N/A N/A N/A 09-1.1 0.2-0.3 [3]

Table 3: Phase 1 Clinical Trial Overview
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Study Phase Population Dosing Key Findings Reference
- Generally well-
SAD: Single tolerated- No
doses up to 1000  serious adverse
Healthy ]
mgMAD: Multiple  events- Dose-
Phase 1 Volunteers [4]
(n=72) doses up to 375 dependent
n=
mg twice daily for  plasma

14 days

exposure- High
CNS penetration

Experimental Protocols
KCNK13 Inhibition Assessment (Thallium Flux Assay)

This assay measures the inhibition of KCNK13 channel activity by quantifying the influx of

thallium ions (a surrogate for potassium ions) into cells expressing the channel.
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Figure 2: Thallium Flux Assay Workflow

Detailed Methodology:

e Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing either human or
mouse KCNK13 are cultured in appropriate media and seeded into 384-well plates.

e Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for
approximately 60-90 minutes at 37°C.

o Compound Addition: A serial dilution of CVN293 is added to the wells and incubated for a
predefined period (e.g., 20-30 minutes) at room temperature.
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Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate is
added to the wells to initiate ion influx through the KCNK13 channels. The resulting increase
in fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR®).

Data Analysis: The rate of fluorescence increase is proportional to KCNK13 channel activity.
The percentage of inhibition at each CVN293 concentration is calculated relative to vehicle-
treated controls, and IC50 values are determined by fitting the data to a four-parameter
logistic equation.

IL-13 Release Assay from LPS-Primed Murine Microglia

This cellular assay quantifies the ability of CVN293 to inhibit the release of IL-13 from microglia
following NLRP3 inflammasome activation.

Detailed Methodology:

Microglia Isolation and Culture: Primary microglia are isolated from the brains of neonatal
mice and cultured in appropriate media.

Priming (Signal 1): Microglia are primed with lipopolysaccharide (LPS) for a specified
duration (e.g., 2-4 hours) to induce the expression of pro-IL-13 and NLRP3.

Inhibitor Treatment: The primed microglia are then treated with various concentrations of
CVN293 for a defined period (e.g., 30-60 minutes).

Activation (Signal 2): The NLRP3 inflammasome is activated by a stimulus that induces
potassium efflux, such as a low extracellular potassium concentration or the addition of ATP.

Supernatant Collection and Analysis: After a further incubation period (e.g., 1-2 hours), the
cell culture supernatant is collected. The concentration of secreted IL-1f3 is quantified using a
commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The percentage of IL-1f3 release inhibition at each CVN293 concentration is
calculated relative to vehicle-treated controls, and the IC50 value is determined.

Assessment of CNS Penetration
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The ability of CVN293 to cross the blood-brain barrier is assessed in preclinical species
through pharmacokinetic studies.

Detailed Methodology:

Animal Dosing: CVN293 is administered to preclinical species (e.g., rats, monkeys) via the
intended clinical route (oral).

o Sample Collection: At various time points post-dosing, blood, cerebrospinal fluid (CSF), and
brain tissue are collected.

¢ Bioanalysis: The concentration of CVN293 in plasma, CSF, and brain homogenate is
determined using a validated analytical method, such as liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

o Parameter Calculation:

o Brain to Plasma Ratio: The ratio of the total concentration of CVN293 in the brain to that in
the plasma.

o Kp,uu: The ratio of the unbound concentration of CVN293 in the brain to the unbound
concentration in the plasma. This is considered the most accurate measure of brain
penetration as it reflects the concentration of the drug that is free to interact with its target.
Unbound fractions in plasma and brain tissue are determined experimentally, typically by
equilibrium dialysis.

o CSF to Plasma Ratio: The ratio of the CVN293 concentration in the CSF to that in the
plasma.

Phase 1 Clinical Trial Design

A randomized, double-blind, placebo-controlled, single and multiple ascending dose
(SAD/MAD) study is conducted in healthy adult volunteers to evaluate the safety, tolerability,
and pharmacokinetics of CVN293.
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Figure 3: Phase 1 Clinical Trial Logic

Detailed Methodology:
o Study Population: Healthy male and female volunteers are enrolled.

o SAD Phase: Successive cohorts of subjects receive a single oral dose of CVN293 at
escalating dose levels or a placebo.

 MAD Phase: Following the SAD phase, new cohorts receive multiple oral doses of CVN293
(e.g., twice daily for 14 days) at escalating dose levels or a placebo.

o Safety and Tolerability Assessments: Safety is monitored through the recording of adverse
events, clinical laboratory tests, vital signs, and electrocardiograms (ECGS).
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o Pharmacokinetic Assessments: Serial blood samples are collected to determine the plasma
concentration-time profile of CVN293. In some cohorts, CSF samples are collected to assess
CNS exposure.

Conclusion

CVN293 represents a promising and innovative approach to the treatment of
neurodegenerative diseases by selectively modulating the NLRP3 inflammasome in microglia
through the inhibition of the KCNK13 potassium channel. Its potent and selective preclinical
profile, favorable pharmacokinetic properties including high brain penetration, and positive
Phase 1 safety data in healthy volunteers support its continued development as a potential
first-in-class therapy for a range of neuroinflammatory conditions. The targeted mechanism of
action holds the potential for a disease-modifying effect with an improved safety profile
compared to broader anti-inflammatory agents. Further clinical investigation in patient
populations is warranted to establish the efficacy of CVN293 in treating neurodegenerative
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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